molecular formula C6H11Cl B3368723 (Z)-1-Chlorohex-3-ene CAS No. 21676-01-7

(Z)-1-Chlorohex-3-ene

Cat. No.: B3368723
CAS No.: 21676-01-7
M. Wt: 118.6 g/mol
InChI Key: ODDBBUZTMLEZBW-ARJAWSKDSA-N
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Description

(Z)-1-Chlorohex-3-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the first carbon of a hexene chain. The (Z) notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving the molecule a specific geometric configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1-Chlorohex-3-ene can be synthesized through various methods. One common approach involves the chlorination of hex-3-ene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the addition of the chlorine atom to the double bond.

Another method involves the use of allylic chlorination, where hex-3-ene is treated with N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. This reaction proceeds via a radical mechanism, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale chlorination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of catalysts and optimized reaction conditions allows for high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Chlorohex-3-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an inert solvent.

    Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Major Products

    Substitution: Formation of 1-hexanol.

    Addition: Formation of 1,2-dibromohexane or 1-chloro-2-hexanol.

    Oxidation: Formation of 1-chloro-3,4-epoxyhexane.

Scientific Research Applications

(Z)-1-Chlorohex-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (Z)-1-Chlorohex-3-ene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds. In addition reactions, the double bond reacts with electrophiles, leading to the formation of addition products. The specific pathways and intermediates involved depend on the reaction conditions and reagents used.

Comparison with Similar Compounds

(Z)-1-Chlorohex-3-ene can be compared with other chlorinated alkenes, such as (E)-1-Chlorohex-3-ene and 1-Chlorohex-1-ene. The (Z) configuration distinguishes it from the (E) isomer, which has the higher priority substituents on opposite sides of the double bond. This geometric difference can lead to variations in reactivity and physical properties.

Similar Compounds

    (E)-1-Chlorohex-3-ene: The (E) isomer of 1-Chlorohex-3-ene.

    1-Chlorohex-1-ene: A chlorinated alkene with the chlorine atom attached to the first carbon of a hexene chain.

    1-Bromohex-3-ene: A brominated analog of this compound.

Properties

IUPAC Name

(Z)-1-chlorohex-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBBUZTMLEZBW-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885176
Record name 3-Hexene, 1-chloro-, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21676-01-7
Record name (3Z)-1-Chloro-3-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21676-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexene, 1-chloro-, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021676017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexene, 1-chloro-, (3Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexene, 1-chloro-, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-chlorohex-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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